![molecular formula C12H17NO3 B1306244 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol CAS No. 383371-96-8](/img/structure/B1306244.png)
2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol
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Overview
Description
2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is an organic compound that features a benzo[1,4]dioxin moiety linked to an ethylamino-ethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol typically involves the following steps:
Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Alkylation: The benzo[1,4]dioxin ring is then alkylated using ethylamine under controlled conditions to introduce the ethylamino group.
Hydroxylation: Finally, the ethanol moiety is introduced through hydroxylation reactions using suitable reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, mild temperatures.
Substitution: Alkyl halides, nucleophiles like sodium azide or sodium cyanide, appropriate solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Reduced amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its neuropharmacological effects, particularly in relation to its potential as an antidepressant. Research indicates that derivatives of this compound exhibit significant antidepressant activities in animal models. For instance, a study published in Brain Sciences demonstrated that synthesized benzodiazepine analogues, including those related to 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol, showed promising results in alleviating depressive behaviors in mice .
Anticonvulsant Activity
Another area of application is in the development of broad-spectrum anticonvulsants. The compound's structural characteristics allow for modifications that enhance its efficacy against seizures. A study highlighted the synthesis of various derivatives that demonstrated anticonvulsant properties, making them suitable candidates for further clinical evaluation .
Table 1: Summary of Research Findings on this compound
Synthesis and Derivatives
The synthesis of this compound involves several steps that can lead to various derivatives with enhanced biological activity. The methods typically include:
- Formation of Sulfonate Esters : Reacting alcohols with sulfonyl chlorides.
- N-Alkylation Reactions : Utilizing alkyl halides to introduce alkyl groups onto the nitrogen atom.
These synthetic pathways allow for the exploration of structure-activity relationships (SAR) that can optimize the pharmacological profiles of the compounds derived from it.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,4]dioxin moiety can interact with hydrophobic pockets in proteins, while the ethylamino-ethanol chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
- 6-Acetyl-1,4-benzodioxane
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine
Uniqueness
2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is unique due to the presence of both the benzo[1,4]dioxin ring and the ethylamino-ethanol chain, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. Its structure features a benzodioxin moiety which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various electrophiles. For example, a study reported the synthesis of sulfonamide derivatives starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine through reactions with sulfonyl chlorides and subsequent derivatizations with bromoacetamides to yield compounds with potential enzyme inhibitory activity .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit notable enzyme inhibitory properties. For instance:
- DprE1 Inhibition : A series of compounds based on the benzodioxin scaffold were identified as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis pathway of mycobacterial cell walls. These compounds showed promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in whole-cell assays .
- Acetylcholinesterase Inhibition : Another study highlighted the potential of related benzodioxane derivatives to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition mechanism suggests that these compounds could serve as leads for developing therapeutic agents for neurodegenerative diseases .
Case Studies and Findings
A review of various studies reveals several key findings regarding the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)ethanone with ethanolamine derivatives. Key steps include:
- Reaction Conditions : Use sodium cyanoborohydride or catalytic hydrogenation under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor pH during amination (optimal pH 6–7) to minimize side-product formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : 1H- and 13C-NMR confirm the ethylamino linkage and benzodioxin core. Key signals: δ 4.25–4.40 ppm (dioxin-OCH2) and δ 3.60–3.75 ppm (ethanolamine -CH2NH-) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 266.1284 for C12H16NO3) .
- IR : Peaks at 3300 cm−1 (N-H stretch) and 1250 cm−1 (C-O-C dioxin) .
Q. What are the primary biological targets of this compound, and how are assays designed to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Screened against cyclooxygenase (COX) and monoamine oxidase (MAO) using fluorometric assays. Example protocol:
- COX-2 Assay : Incubate compound (1–100 µM) with recombinant COX-2 and arachidonic acid; measure prostaglandin E2 via ELISA .
- Cell-Based Studies : Test cytotoxicity (MTT assay) in HEK-293 cells to establish IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of benzodioxin derivatives?
- Methodological Answer :
- Comparative Analysis : Use analogs (Table 1) to isolate structural determinants of activity.
Compound | Substituent | Biological Activity | Reference |
---|---|---|---|
Target Compound | Ethylamino-ethanol | COX-2 inhibition (IC50 15 µM) | |
2-(2,3-Dihydro-benzodioxin) | Ethanol | Moderate COX inhibition | |
3-Benzodioxin-benzaldehyde | Aldehyde | Weak antioxidant |
- Key Findings : Ethylamino-ethanol moiety enhances COX-2 binding vs. ethanol or aldehyde derivatives. Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds with Tyr385 and Ser530 .
Q. What experimental strategies address discrepancies in solubility and stability data across studies?
- Methodological Answer :
- Solubility : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO for in vitro studies. For low solubility, prepare hydrochloride salts (see analog in ).
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized dioxin) indicate need for antioxidant additives .
Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Process Optimization :
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency (Raney Ni reduces nitro intermediates more selectively) .
- Flow Chemistry : Continuous-flow reactors enhance mixing and reduce reaction time (residence time 30 min at 80°C) .
- Byproduct Mitigation : Use in-situ FTIR to detect intermediates and adjust stoichiometry dynamically .
Q. Data Contradiction Analysis
Q. Why do some studies report antioxidant activity while others emphasize COX inhibition?
- Methodological Answer :
- Assay Variability : Antioxidant assays (e.g., DPPH radical scavenging) may conflate redox activity with specific enzyme inhibition. Validate via orthogonal methods:
- COX-2 Selectivity : Pre-incubate with aspirin (irreversible COX-1 inhibitor) to isolate COX-2 effects .
- ROS Scavenging : Use lucigenin-enhanced chemiluminescence to quantify superoxide neutralization .
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8-9,13-14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJHPGKYRBWPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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